methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes that affect DNA replication and transcription . Additionally, it can chelate metal ions, disrupting essential cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: A core structure similar to the compound , known for its biological activities.
INDOLO[2,3-B]QUINOXALINES: Compounds with a fused indole-quinoxaline structure, exhibiting antiviral and cytotoxic activities.
Uniqueness
METHYL 4-{[2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE stands out due to its specific combination of a triazinoindole core with a benzoate ester group. This unique structure enhances its binding affinity to biological targets and its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H15N5O3S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H15N5O3S/c1-27-18(26)11-6-8-12(9-7-11)20-15(25)10-28-19-22-17-16(23-24-19)13-4-2-3-5-14(13)21-17/h2-9H,10H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
JIGUJAPVQGSQPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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